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Compound of Interest

Compound Name: Eicosane, 2-chloro-

Cat. No.: B15445910

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloroeicosane, a chlorinated
long-chain alkane. Due to the limited availability of experimental data for this specific isomer,
this document combines confirmed identifiers with predicted properties and established
methodologies for synthesis and analysis based on analogous compounds. This guide is
intended to serve as a foundational resource for researchers and professionals in drug
development and other scientific fields who may be working with or investigating long-chain
haloalkanes.

Chemical Identification

2-Chloroeicosane is the chlorinated hydrocarbon with a chlorine atom substituted at the second
carbon position of an eicosane chain.
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Identifier Value

CAS Number 63758-86-1

IUPAC Name 2-Chloroeicosane
Synonyms Eicosane, 2-chloro-
Chemical Formula C20Ha41Cl
Molecular Weight 317.00 g/mol

Physicochemical Properties

Experimental physicochemical data for 2-chloroeicosane is not readily available in the

literature. The following table summarizes predicted properties based on computational

models. These values should be used as estimates.

Property Predicted Value Notes
Estimated based on the boiling
Boiling Point ~370-390 °C point of 1-chloroeicosane and
trends in similar compounds.
Predicted based on the density
Density ~0.86 g/cm? of similar long-chain
haloalkanes.
B Indicative of very high
LogP (Octanol-Water Partition _ o
o >8 lipophilicity and low aqueous
Coefficient) .
solubility.
Expected due to high
Vapor Pressure Very Low molecular weight and boiling

point.

Synthesis Protocol: Free Radical Chlorination of

Eicosane
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A common method for the chlorination of alkanes is free radical substitution. This process is

typically non-selective and will result in a mixture of chlorinated isomers, including 2-

chloroeicosane, as well as products of multiple chlorinations. The following is a generalized

experimental protocol.

Reaction:

C20Ha42 + Cl2 --(UV light)--> C20H41Cl + HCI

Materials:

Eicosane

Chlorine gas (Cl2)

Inert solvent (e.g., carbon tetrachloride - Caution: Toxic)

Photochemical reactor with a UV lamp

Gas washing bottle with sodium hydroxide solution (for unreacted chlorine)

Distillation apparatus

Procedure:

Dissolve eicosane in an appropriate inert solvent within the photochemical reactor.
Initiate UV irradiation of the solution.

Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be
monitored.

Continue the reaction until the desired degree of chlorination is achieved. Reaction progress
can be monitored by gas chromatography.

Stop the flow of chlorine and the UV irradiation.
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e Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any dissolved
unreacted chlorine and HCI gas. The off-gas should be passed through a sodium hydroxide
trap.

e The resulting mixture will contain unreacted eicosane, 2-chloroeicosane, other
monochlorinated isomers, and polychlorinated products.

o Fractional distillation under reduced pressure is required to separate the different
components of the reaction mixture. The separation of isomers is challenging due to their
similar boiling points.

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-chloroeicosane.

Analytical Methods for Identification

The identification and quantification of 2-chloroeicosane, particularly within a mixture of
isomers, would typically be performed using gas chromatography coupled with mass
spectrometry (GC-MS).

Instrumentation:

o Gas Chromatograph with a capillary column suitable for high-boiling point compounds (e.g.,
DB-5ms).

o Mass Spectrometer (e.g., Quadrupole or lon Trap) with an Electron lonization (EI) source.

GC-MS Protocol:
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Sample Preparation: Dissolve the sample containing 2-chloroeicosane in a suitable volatile
solvent (e.g., hexane or dichloromethane).

Injection: Inject a small volume (e.g., 1 pL) of the sample into the GC inlet.

GC Separation: Use a temperature program to separate the components of the mixture. A
typical program might start at a lower temperature (e.g., 100 °C), ramp up to a high
temperature (e.g., 300 °C), and hold to ensure elution of all compounds.

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer,
are ionized (typically by electron impact), and the resulting fragments are detected.

Data Analysis: The retention time from the gas chromatogram and the mass spectrum are
used to identify the compound.
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Analytical Workflow

Sample Preparation
(Dissolution in Solvent)

GC Injection

GC Separation
(Capillary Column)

MS lonization
(Electron Impact)

MS Detection
(Mass Analyzer)

Data Analysis
(Retention Time & Mass Spectrum)
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A typical workflow for the GC-MS analysis of 2-chloroeicosane.

Spectroscopic Identification (Theoretical)

While experimental spectra for 2-chloroeicosane are not readily available, the following
sections describe the expected spectroscopic characteristics based on the principles of mass
spectrometry and nuclear magnetic resonance (NMR) for similar haloalkanes.
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Mass Spectrometry (MS)

In electron impact mass spectrometry, 2-chloroeicosane would undergo fragmentation.

e Molecular lon (M+): The molecular ion peak would be expected at m/z 316 and 318,
corresponding to the isotopes of chlorine (3°Cl and 3’Cl) in an approximate 3:1 intensity ratio.
The molecular ion peak itself may be weak due to the facile fragmentation of the long alkyl
chain.

o Key Fragmentation Pathways:

o Alpha-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a methyl radical
(*CH?3) to give a fragment at m/z 301/303. Cleavage of the C2-C3 bond would result in the
loss of an octadecyl radical (*C1sHs7) to give a fragment at m/z 63/65.

o Loss of HCI: A common fragmentation pathway for chloroalkanes is the elimination of HCI,
which would lead to a fragment at m/z 280.

o Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CHz
units) would be expected due to fragmentation along the eicosane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR:

e -CHCI- (C2): The proton on the carbon bearing the chlorine atom would appear as a multiplet
in the range of 3.5 - 4.0 ppm. The downfield shift is due to the deshielding effect of the
electronegative chlorine atom. The multiplicity would be complex due to coupling with the
protons on C1 and C3.

e -CHs (C1): The methyl protons at the C1 position would appear as a doublet in the range of
1.5- 1.7 ppm, coupled to the proton on C2.

e -CHz2- (C3): The methylene protons at the C3 position would appear as a multiplet in the
range of 1.6 - 1.8 ppm, coupled to the protons on C2 and C4.

e Alkyl Chain Protons (-CHz-)n: The remaining methylene protons of the long alkyl chain would
produce a broad signal in the range of 1.2 - 1.4 ppm.
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e Terminal -CHs (C20): The terminal methyl group at the end of the chain would appear as a
triplet at approximately 0.8 - 0.9 ppm.

13C NMR:

e -CHCI- (C2): The carbon atom bonded to the chlorine would be significantly deshielded and
is expected to have a chemical shift in the range of 60 - 70 ppm.

e -CHs (C1): The methyl carbon adjacent to the chlorinated carbon would have a chemical shift
in the range of 20 - 30 ppm.

e -CH2- (C3): The methylene carbon adjacent to the chlorinated carbon would have a chemical
shift in the range of 30 - 40 ppm.

e Alkyl Chain Carbons (-CHz-)n: The carbons of the main alkyl chain would resonate in the
range of 22 - 32 ppm.

Terminal -CHs (C20): The terminal methyl carbon would appear at approximately 14 ppm.

Safety and Handling

Specific toxicity data for 2-chloroeicosane is not available. However, as with all chlorinated
hydrocarbons, it should be handled with care in a well-ventilated fume hood. Appropriate
personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected
to be a skin and eye irritant. Due to its high lipophilicity, it may be persistent in the environment
and bioaccumulative.

Conclusion

2-Chloroeicosane is a long-chain haloalkane for which there is a notable lack of published
experimental data. This guide has provided its key identifiers and a theoretical framework for its
synthesis, analysis, and spectroscopic characterization based on established chemical
principles and data from analogous compounds. This information is intended to be a valuable
starting point for researchers and professionals requiring information on this compound. It is
strongly recommended that any properties or behaviors are confirmed experimentally.

» To cite this document: BenchChem. [Technical Guide: 2-Chloroeicosane (CAS Number:
63758-86-1)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15445910#2-chloroeicosane-cas-number-and-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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